molecular formula C9H12N2 B13494837 1-methyl-2-(2-methylbut-3-yn-2-yl)-1H-imidazole

1-methyl-2-(2-methylbut-3-yn-2-yl)-1H-imidazole

Cat. No.: B13494837
M. Wt: 148.20 g/mol
InChI Key: NWOBNAPMROURDT-UHFFFAOYSA-N
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Description

1-methyl-2-(2-methylbut-3-yn-2-yl)-1H-imidazole is a compound of interest in various fields of chemistry and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-(2-methylbut-3-yn-2-yl)-1H-imidazole typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-methylimidazole with 2-methylbut-3-yn-2-yl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-(2-methylbut-3-yn-2-yl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst to reduce triple bonds to double or single bonds.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or acidic medium.

    Reduction: H2 gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

1-methyl-2-(2-methylbut-3-yn-2-yl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-2-(2-methylbut-3-yn-2-yl)-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to bind to specific sites on proteins or other biomolecules, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3-butyn-2-ol: A related compound with a similar alkyne functional group.

    1-methylimidazole: The parent imidazole compound without the 2-methylbut-3-yn-2-yl substitution.

    2-methyl-3-butyn-2-amine: Another related compound with an amine group instead of an imidazole ring.

Uniqueness

1-methyl-2-(2-methylbut-3-yn-2-yl)-1H-imidazole is unique due to its combination of an imidazole ring and an alkyne functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

1-methyl-2-(2-methylbut-3-yn-2-yl)imidazole

InChI

InChI=1S/C9H12N2/c1-5-9(2,3)8-10-6-7-11(8)4/h1,6-7H,2-4H3

InChI Key

NWOBNAPMROURDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)C1=NC=CN1C

Origin of Product

United States

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